molecular formula C26H20ClN7O B3860490 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone

5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone

Cat. No. B3860490
M. Wt: 481.9 g/mol
InChI Key: KGTLEYODXDKGIX-OGLMXYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone, also known as CPTH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of histone acetyltransferase enzymes, which play a crucial role in regulating gene expression.

Scientific Research Applications

5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of histone acetyltransferase enzymes, which play a crucial role in regulating gene expression. 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Mechanism of Action

5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone inhibits histone acetyltransferase enzymes by binding to the active site of the enzyme and preventing the transfer of acetyl groups to histone proteins. This leads to a decrease in histone acetylation, which in turn affects gene expression. 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It also has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has several advantages for lab experiments. It is a potent inhibitor of histone acetyltransferase enzymes, making it a useful tool for studying the role of histone acetylation in gene expression. It has also been shown to have anti-inflammatory properties, making it a useful tool for studying the role of inflammation in disease. However, 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. It is also a potent inhibitor of histone acetyltransferase enzymes, which may have unintended effects on gene expression.

Future Directions

There are several future directions for research on 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone. One area of research is to investigate its potential as a cancer therapy. 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy. Another area of research is to investigate its potential as a treatment for inflammatory diseases. 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Finally, further research is needed to understand the long-term effects of 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone on cells and organisms, as well as its potential unintended effects on gene expression.

properties

IUPAC Name

2-N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN7O/c27-19-9-7-8-18(16-19)23-15-14-22(35-23)17-28-34-26-32-24(29-20-10-3-1-4-11-20)31-25(33-26)30-21-12-5-2-6-13-21/h1-17H,(H3,29,30,31,32,33,34)/b28-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTLEYODXDKGIX-OGLMXYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone

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